4-(azepan-1-ylsulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-(azepan-1-ylsulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This molecule is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapeutic agents.
Scientific Research Applications
Synthesis and Characterization
The compound 4-(azepan-1-ylsulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide, falls within the broader class of 1,3,4-oxadiazole derivatives. These compounds have been synthesized and characterized for various applications, primarily in the field of medicinal chemistry and materials science. For instance, derivatives of 1,3,4-oxadiazole, such as those synthesized by Mahmoud et al. (2012), involve reactions with different electrophilic reagents, demonstrating the compound's utility in generating diverse molecular architectures for potential therapeutic and material applications (Mahmoud et al., 2012).
Anticancer Evaluation
A notable application of derivatives closely related to the compound is in the field of cancer research. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against several cancer cell lines, suggesting the potential of 1,3,4-oxadiazole derivatives in developing new anticancer therapies (Ravinaik et al., 2021).
Nematocidal Activity
Moreover, 1,3,4-oxadiazole derivatives have been evaluated for their nematocidal activities. Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, showing promising nematocidal activity against Bursaphelenchus xylophilus. This research indicates the potential application of 1,3,4-oxadiazole derivatives in agriculture, specifically in controlling nematode pests (Liu et al., 2022).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of 1,3,4-oxadiazole derivatives have also been a focus. Studies such as those conducted by Latthe and Badami (2007) and Bondock, Adel, and Etman (2016) have synthesized and evaluated the biological activities of these compounds, showcasing their potential in developing new antimicrobial and antioxidant agents (Latthe & Badami, 2007); (Bondock, Adel, & Etman, 2016).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S2/c1-26-12-15-19-20-17(25-15)18-16(22)13-6-8-14(9-7-13)27(23,24)21-10-4-2-3-5-11-21/h6-9H,2-5,10-12H2,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAYFBUNYJAJQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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